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molecular formula C6H12ClNO B1322720 3-Methylpiperidin-4-one hydrochloride CAS No. 4629-78-1

3-Methylpiperidin-4-one hydrochloride

Cat. No. B1322720
M. Wt: 149.62 g/mol
InChI Key: GCQBLKABRBKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid methyl ester was prepared in the same manner from racemic 3-methyl-piperidin-4-one hydrochloride and methyl chloroformate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[C:8](=[O:9])[CH2:7][CH2:6][NH:5][CH2:4]1.Cl[C:11]([O:13][CH3:14])=[O:12]>>[CH3:14][O:13][C:11]([N:5]1[CH2:6][CH2:7][C:8](=[O:9])[CH:3]([CH3:2])[CH2:4]1)=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1CNCCC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1CC(C(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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